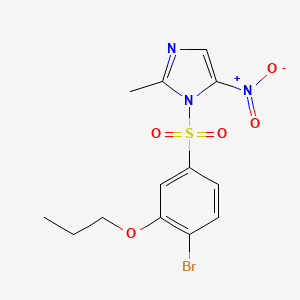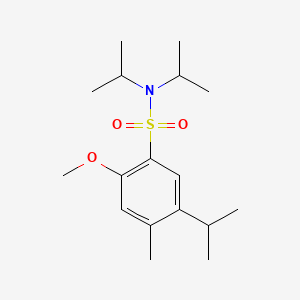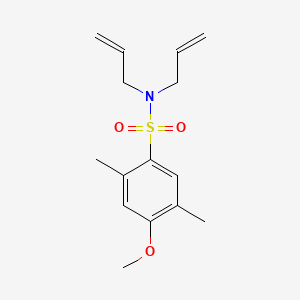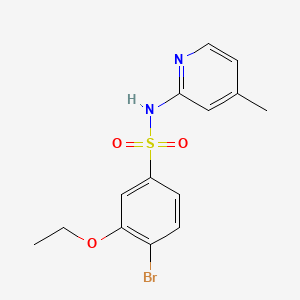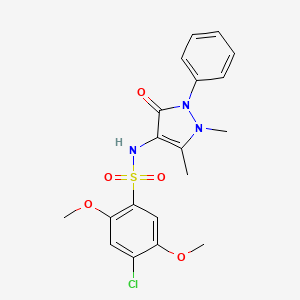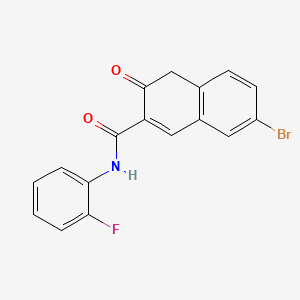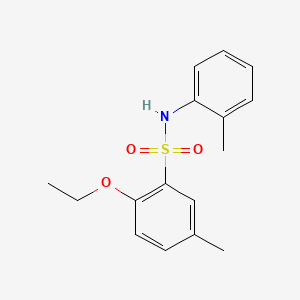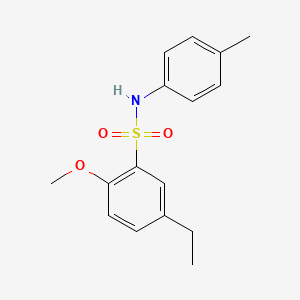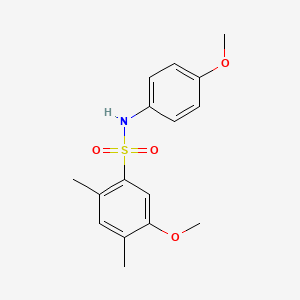
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity and high selectivity towards cancer cells. However, its solubility in aqueous solutions is limited, which may pose challenges for its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the research on 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will help to optimize its use in various fields, including cancer therapy and neuroprotection. Secondly, more studies are needed to assess its pharmacokinetic and pharmacodynamic properties in vivo, which will help to determine its potential clinical applications. Finally, the development of novel derivatives of this compound with improved solubility and selectivity towards specific molecular targets may lead to the discovery of more potent and effective therapeutic agents.
Synthesis Methods
The synthesis of 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxychromene-3-carboxylic acid with propargylamine in the presence of thionyl chloride. The resulting product is then treated with propargyl alcohol to obtain the desired compound. The synthesis method is relatively simple and has been optimized for high yield and purity.
Scientific Research Applications
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties. These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Properties
IUPAC Name |
6-bromo-2-oxo-N,N-bis(prop-2-enyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-3-7-18(8-4-2)15(19)13-10-11-9-12(17)5-6-14(11)21-16(13)20/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJLEOIQQLUZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
